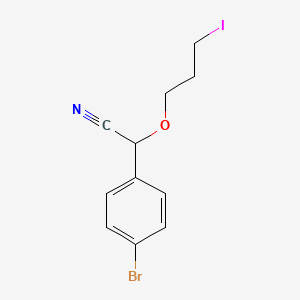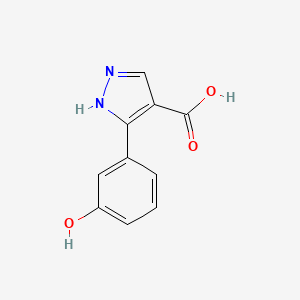
5-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a hydroxyphenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time can be optimized to increase yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Major Products Formed:
Oxidation: Formation of 5-(3-carboxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-(3-hydroxyphenyl)-1H-pyrazole-4-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has been studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound can be utilized in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. The carboxylic acid group can participate in enzyme inhibition or activation, affecting metabolic pathways.
Comparación Con Compuestos Similares
5-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
5-(2-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
5-(3-Hydroxyphenyl)-5-phenylhydantoin
5-(3-Hydroxyphenyl)pentanoic acid
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)9-8(10(14)15)5-11-12-9/h1-5,13H,(H,11,12)(H,14,15) |
Clave InChI |
YBUAPMNNSLFJPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=C(C=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


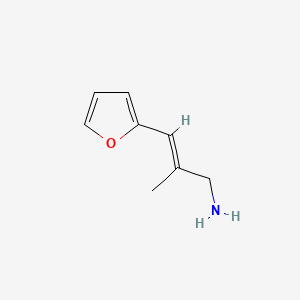
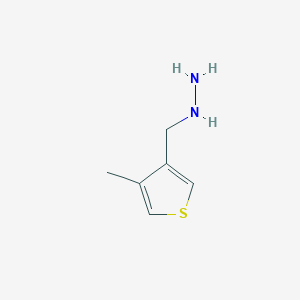

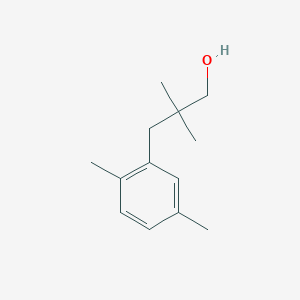
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)


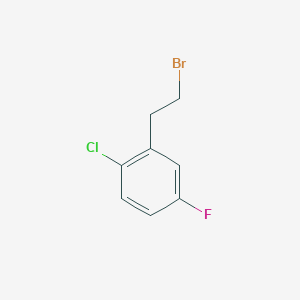
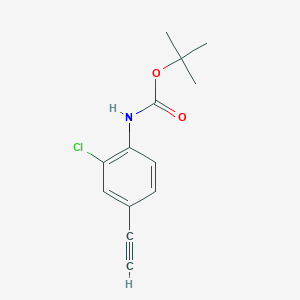
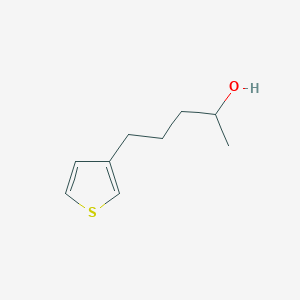

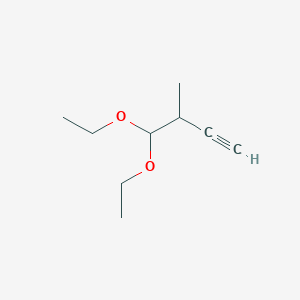
aminehydrochloride](/img/structure/B15322408.png)
